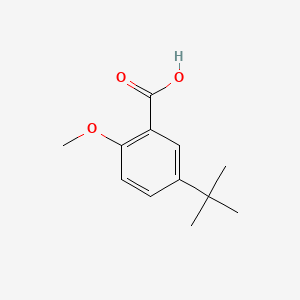

5-(Tert-butyl)-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid has been reported in the literature . For instance, tert-butyl groups have been attached at single cysteines of fragments of certain proteins by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid has been studied . For example, the structure of 5-tert-Butylisophthalic acid, a related compound, has been determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

There are studies that have analyzed the chemical reactions of compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid . For example, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid have been reported . For instance, 5-tert-Butylisophthalic acid has a molecular weight of 222.24 g/mol and a molecular formula of C12H14O4 .Aplicaciones Científicas De Investigación

Unnatural Amino Acid Mimicking : A study demonstrated the use of a compound closely related to 5-(Tert-butyl)-2-methoxybenzoic acid, forming hydrogen-bonded dimers that mimic a tripeptide β-strand. This unnatural amino acid offers potential in peptide synthesis and protein engineering (Nowick et al., 2000).

Antibacterial Activity : Another study synthesized hydrazide-hydrazones of compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid, revealing significant antibacterial activity against Bacillus spp. This suggests a potential use in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Antioxidant Activity : Research on derivatives of 5-(Tert-butyl)-2-methoxybenzoic acid has shown significant antioxidant properties. These findings indicate potential applications in oxidative stress management and related health conditions (Shakir et al., 2014).

Synthetic Chemistry Applications : A study focused on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a compound structurally related to 5-(Tert-butyl)-2-methoxybenzoic acid, employing bismuth-based C-H bond activation. This illustrates the compound's role in advanced synthetic chemistry processes (Kindra & Evans, 2014).

Metabolism Studies : Research on the metabolism of similar compounds in animals and humans underscores the significance of 5-(Tert-butyl)-2-methoxybenzoic acid in pharmacokinetic and toxicological studies (Daniel et al., 1968).

Gas Permeation Properties : A study explored the influence of structural variations in polybenzimidazole polymers, incorporating tert-butyl groups (similar to those in 5-(Tert-butyl)-2-methoxybenzoic acid), leading to improvements in gas permeation properties. This research has implications for the development of advanced gas separation membranes (Kumbharkar et al., 2006).

Safety and Hazards

Direcciones Futuras

The future directions for research on compounds similar to 5-(Tert-butyl)-2-methoxybenzoic acid could involve their use in various chemical reactions . For example, higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst .

Mecanismo De Acción

Target of Action

It’s known that the tert-butyl group is often used as a probe for nmr studies of macromolecular complexes . It has been attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .

Mode of Action

The tert-butyl group has been shown to have unique reactivity patterns, which are highlighted by its characteristic applications .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Propiedades

IUPAC Name |

5-tert-butyl-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMIDYAIOHHLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)

![N-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B3014853.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B3014859.png)

![N-(4-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3014860.png)